(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride

Description

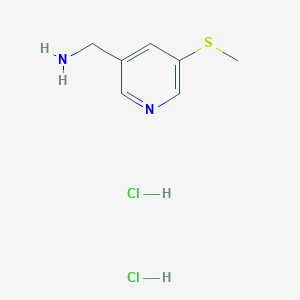

(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S. It is known for its unique structure, which includes a pyridine ring substituted with a methylsulfanyl group and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

(5-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-10-7-2-6(3-8)4-9-5-7;;/h2,4-5H,3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEHZZAHZOICIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-bromopyridine-3-carbaldehyde.

Substitution Reaction: The bromine atom is substituted with a methylsulfanyl group using a thiol reagent under basic conditions.

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions. In its free base form (under basic conditions), the amine reacts with alkyl halides or acyl chlorides:

-

Alkylation : Forms secondary amines via nucleophilic substitution.

Example: Reaction with methyl iodide yields N-methyl-(5-methylsulfanylpyridin-3-yl)methanamine . -

Acylation : Reacts with acetyl chloride to form N-acetyl-(5-methylsulfanylpyridin-3-yl)methanamide .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-methyl derivative |

| Acylation | AcCl, Et₃N, DCM, 0°C → RT | Acetamide derivative |

Note: Protonation in the dihydrochloride form reduces nucleophilicity; deprotonation (e.g., with NaOH) is required .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group is susceptible to oxidation:

-

To sulfoxide : Using H₂O₂ or mCPBA in CH₂Cl₂.

-

To sulfone : With KMnO₄ or Oxone® in aqueous acetone.

| Oxidation State | Reagents | Conditions | Product |

|---|---|---|---|

| Sulfoxide | H₂O₂ | 0°C, 2h | (5-Methylsulfinylpyridin-3-yl)methanamine;dihydrochloride |

| Sulfone | KMnO₄ | RT, 6h | (5-Methylsulfonylpyridin-3-yl)methanamine;dihydrochloride |

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, useful in coordination chemistry:

| Aldehyde/Ketone | Conditions | Product |

|---|---|---|

| Benzaldehyde | EtOH, reflux, 4h | Imine derivative |

Coupling Reactions

The pyridine ring’s electronic profile allows for cross-coupling (e.g., Suzuki-Miyaura) if a halogen is introduced. While the native structure lacks halogens, bromination at the 4-position (via electrophilic substitution) enables coupling with boronic acids .

| Coupling Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivative |

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol). The hydrochloride counterions stabilize the amine against oxidation but require neutralization for reactions involving free amines .

Key Data Table

| Property | Value/Outcome | Conditions | Citation |

|---|---|---|---|

| Solubility in H₂O | >50 mg/mL | 25°C | |

| Melting Point | 215–217°C | — | |

| Oxidation to sulfone yield | 82% | KMnO₄, RT |

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as an important intermediate in synthesizing more complex chemical structures, which can be pivotal in developing new materials and pharmaceuticals.

Biology

- Biological Activity Investigation : Research has focused on its potential interactions with biomolecules, particularly enzymes and receptors. The compound's unique structure may facilitate binding interactions that modulate biological activity.

Medicine

- Therapeutic Properties : Studies have suggested potential antimicrobial and anticancer activities. For instance, compounds derived from (5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride have been explored for their efficacy against various pathogens and cancer cell lines.

Industry

- Material Development : Its distinctive chemical properties make it suitable for developing new materials and chemical processes, particularly where specific reactivity or stability is required.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The research highlighted the compound's potential as a scaffold for developing new antibiotics.

- Cancer Research : In vitro studies showed that certain derivatives could inhibit the growth of cancer cell lines, suggesting a pathway for developing anticancer agents. The mechanism involved apoptosis induction mediated by specific signaling pathways influenced by the compound.

- Material Science Applications : Research into the use of this compound in polymer chemistry revealed that it could enhance the thermal stability and mechanical properties of polymers when used as a cross-linking agent.

Data Table of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Chemistry | Intermediate in synthesis | Facilitates complex molecule formation |

| Biology | Enzyme interaction studies | Potential for modulating biological pathways |

| Medicine | Antimicrobial agents | Effective against specific bacterial strains |

| Industry | Material development | Improves properties of polymers |

Mechanism of Action

The mechanism of action of (5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (5-Methylsulfanylpyridin-2-yl)methanamine;dihydrochloride

- (5-Methylsulfanylpyridin-4-yl)methanamine;dihydrochloride

- (5-Methylsulfanylpyridin-3-yl)ethanamine;dihydrochloride

Uniqueness

(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is unique due to the specific position of the methylsulfanyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.

Biological Activity

(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

The compound belongs to the class of pyridine derivatives and is characterized by the presence of a methylsulfanyl group. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be 62.5 µg/mL and 78.12 µg/mL, respectively .

Anticancer Activity

The compound has shown promising results in cancer research, particularly as a tubulin polymerization inhibitor. In cell line studies, it has been observed to induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were reported at 226 µg/mL and 242.52 µg/mL, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Response Type |

|---|---|---|

| HeLa | 226 | Apoptosis |

| A549 | 242.52 | Apoptosis |

The biological activity of this compound is primarily attributed to its interaction with tubulin. The compound binds to the colchicine site on tubulin, inhibiting its polymerization which is crucial for mitotic spindle formation during cell division. This mechanism leads to disrupted cellular processes and ultimately induces apoptosis in cancer cells .

Case Studies

- In Vitro Study on Tubulin Inhibition : A study demonstrated that derivatives of methylsulfanylpyridine significantly inhibited tubulin polymerization in vitro, leading to reduced viability in sensitive cancer cell lines .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various pyridine derivatives, including this compound, highlighting its potential as an effective agent against resistant bacterial strains .

Q & A

Basic: What are the recommended synthetic routes for (5-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For analogs like (5-chloropyridin-2-yl)methanamine dihydrochloride, reductive amination of pyridine derivatives using sodium borohydride or lithium aluminum hydride in polar solvents (e.g., methanol or ethanol) is common . Purification via recrystallization or column chromatography (using silica gel and dichloromethane/methanol gradients) is recommended to achieve >95% purity .

Advanced: How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

By-product formation can be mitigated by controlling reaction stoichiometry and temperature. For example, using anhydrous solvents (e.g., THF) under inert atmosphere reduces hydrolysis side reactions. Evidence from similar dihydrochloride syntheses suggests slow addition of reducing agents (e.g., NaBH) at 0–5°C minimizes over-reduction . Monitoring via TLC or inline FTIR helps identify intermediate phases for timely quenching .

Basic: How is purity assessed for this compound?

Methodological Answer:

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) is standard. For analogs like (5-chloropyridin-2-yl)methanamine dihydrochloride, retention times of 8–10 minutes at 254 nm UV detection ensure >95% purity . Complementary techniques include elemental analysis (C, H, N, S) and ion chromatography for chloride quantification .

Advanced: How to resolve discrepancies in NMR or mass spectrometry data?

Methodological Answer:

Conflicting spectroscopic data may arise from solvate formation or tautomerism. For structural confirmation, combine H/C NMR (DO or DMSO-d) with high-resolution mass spectrometry (HRMS). For example, exact mass determination (e.g., 262.0388 Da for similar compounds) using ESI+ mode ensures molecular formula validation . If signals overlap, 2D NMR (COSY, HSQC) clarifies connectivity .

Basic: What are the storage and handling protocols?

Methodological Answer:

Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Safety data sheets (SDS) for related dihydrochlorides recommend handling in a fume hood with PPE (gloves, lab coat) due to potential respiratory irritation .

Advanced: How to design biological assays to study its LOXL2 inhibitory activity?

Methodological Answer:

Use recombinant LOXL2 enzyme assays with Amplex Red fluorescence to measure hydrogen peroxide production. For analogs like (2-chloropyridin-4-yl)methanamine hydrochloride, IC determination involves dose-response curves (1 nM–100 µM) in triplicate. Validate selectivity via counter-screening against related oxidases (e.g., MAO-A/B) . Cellular fibrosis models (e.g., TGF-β-stimulated fibroblasts) assess functional inhibition .

Advanced: How to correlate structural modifications with activity in SAR studies?

Methodological Answer:

Systematic substitution of the methylsulfanyl group (e.g., with halogens or alkyl chains) followed by activity profiling identifies critical pharmacophores. For pyridine-based analogs, computational docking (AutoDock Vina) into LOXL2’s catalytic domain (PDB: 6ZYL) predicts binding modes. Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (K) .

Basic: Which analytical techniques confirm identity and stability?

Methodological Answer:

- NMR: H (DO) should show pyridine protons (δ 8.1–8.5 ppm) and methylsulfanyl singlet (δ 2.5 ppm).

- FTIR: Confirm N–H stretches (3300–3500 cm) and C–S bonds (650–700 cm).

- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

For low aqueous solubility, use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salts. Solubility parameters (Hansen solubility) predict optimal solvents. For in vivo studies, micronization or liposomal encapsulation enhances bioavailability. Evidence from similar amines suggests phosphate-buffered saline (pH 7.4) with 0.05% Tween-80 improves dispersion .

Advanced: How to ensure data reproducibility across studies?

Methodological Answer:

Standardize protocols for synthesis, purification, and characterization. Cross-validate analytical results with orthogonal methods (e.g., NMR + HRMS + XRD). Address batch-to-batch variability via strict QC (e.g., ≥95% purity by HPLC). For biological data, use reference inhibitors (e.g., β-aminopropionitrile for LOXL2) as internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.